3-Bromo-5-iodobenzoic acid

Regioselective cross-coupling Process chemistry Thromboxane receptor antagonist

3-Bromo-5-iodobenzoic acid (BrIBA) is a halogen-substituted benzoic acid derivative bearing both bromine (position and iodine (position on the aromatic ring, with a molecular weight of 326.91 g/mol and a melting point of 219–221 °C. Its defining structural feature is the simultaneous presence of two aryl halides with substantially different bond dissociation energies—C–I (~240 kJ/mol) vs.

Molecular Formula C7H4BrIO2
Molecular Weight 326.91 g/mol
CAS No. 188815-32-9
Cat. No. B108559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-iodobenzoic acid
CAS188815-32-9
Synonyms3-Bromo-5-iodo-benzoic Acid;  5-Iodo-3-bromobenzoic Acid
Molecular FormulaC7H4BrIO2
Molecular Weight326.91 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Br)I)C(=O)O
InChIInChI=1S/C7H4BrIO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11)
InChIKeyMKJBJYCBKXPQSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-iodobenzoic Acid (CAS 188815-32-9): A Dual-Halogen Benzoic Acid Building Block for Regioselective Cross-Coupling


3-Bromo-5-iodobenzoic acid (BrIBA) is a halogen-substituted benzoic acid derivative bearing both bromine (position 3) and iodine (position 5) on the aromatic ring, with a molecular weight of 326.91 g/mol and a melting point of 219–221 °C [1]. Its defining structural feature is the simultaneous presence of two aryl halides with substantially different bond dissociation energies—C–I (~240 kJ/mol) vs. C–Br (~276 kJ/mol)—which enables programmed, chemoselective, sequential cross-coupling at the iodine position, leaving the bromine available for a second, independent functionalization event [2]. Commercially available at 97–98% purity from multiple suppliers, it serves as a key starting material in the large-scale synthesis of a thromboxane receptor antagonist via regioselective Heck cross-coupling [3].

Why 3-Bromo-5-iodobenzoic Acid Cannot Be Simply Replaced by 3,5-Dibromo-, 3-Bromo-5-chloro-, or 2-Bromo-5-iodobenzoic Acid


In sequential cross-coupling strategies, the core value of 3-bromo-5-iodobenzoic acid lies in the programmed reactivity gap between its two C–halogen bonds: C–I (~240 kJ/mol) is approximately 36 kJ/mol weaker than C–Br (~276 kJ/mol), enabling exclusive oxidative addition at the iodine site under mild conditions [1]. 3,5-Dibromobenzoic acid erases this orthogonality entirely, offering two chemically equivalent C–Br bonds that compete non-selectively [2]. 3-Bromo-5-chlorobenzoic acid presents a reversed and less tractable selectivity profile, since C–Cl bonds (~328 kJ/mol) are kinetically inert under standard Pd(0) coupling conditions, effectively nullifying the dual-handle advantage . The regioisomer 2-bromo-5-iodobenzoic acid places the iodine para to the carboxylic acid and the bromine ortho, introducing steric and electronic perturbations that alter coupling yields and regioselectivity on a case-by-case basis . These differences are not cosmetic—they directly determine whether a planned synthetic route succeeds or fails in achieving high-yielding, step-economical sequential functionalization.

Quantitative Differentiation Evidence for 3-Bromo-5-iodobenzoic Acid Against Its Closest Structural Analogs


Regioselective Heck Cross-Coupling: Iodine Reacts Exclusively at the 5-Position in Large-Scale Thromboxane Antagonist Synthesis

In the scalable synthesis of a thromboxane receptor antagonist, 3-bromo-5-iodobenzoic acid was converted to its acid chloride and subjected to a Friedel–Crafts acylation, followed by a Pd-catalyzed Heck cross-coupling. The Heck reaction proceeded with exclusive regioselectivity at the iodine-bearing carbon (C-5), leaving the bromine at C-3 untouched for downstream transformations. This chemo-differentiation is impossible with 3,5-dibromobenzoic acid, which would produce a statistical mixture of regioisomeric products [1].

Regioselective cross-coupling Process chemistry Thromboxane receptor antagonist

C–I vs. C–Br Bond Dissociation Energy Gap: Quantitative Basis for Chemoselective Oxidative Addition

The average C–I bond dissociation energy is approximately 240 kJ/mol, compared to approximately 276 kJ/mol for C–Br [1]. This 36 kJ/mol (15%) difference is sufficient to achieve exclusive oxidative addition of Pd(0) into the C–I bond under mild conditions (room temperature to 60 °C), while the C–Br bond remains intact. For 3,5-dibromobenzoic acid, both C–Br bonds are energetically degenerate (both ~276 kJ/mol), preventing chemoselective differentiation. For 3-bromo-5-chlorobenzoic acid, the C–Cl bond (~328 kJ/mol) is too strong for Pd(0) insertion under standard coupling conditions, rendering the chloro substituent a passive spectator rather than a programmable second handle [2].

Bond dissociation energy Oxidative addition Chemoselective coupling

Sonogashira Coupling Selectivity: Exclusive Alkynylation at the Iodine-Bearing Carbon

3-Bromo-5-iodobenzoic acid reacts with triisopropylsilylacetylene under Sonogashira conditions to give exclusively 3-bromo-5-(triisopropylsilylethynyl)benzoic acid, with the alkyne coupling occurring solely at the iodine-bearing C-5 position. The bromine at C-3 is fully retained, enabling subsequent orthogonal transformations . By contrast, 3,5-dibromobenzoic acid under identical conditions yields a mixture of mono- and bis-alkynylated products requiring chromatographic separation, while 3-bromo-5-chlorobenzoic acid couples exclusively at the bromine site but leaves a chloro substituent that is largely inert to further Pd-mediated functionalization.

Sonogashira coupling Alkynylation Chemoselectivity

Melting Point Differentiation from Regioisomeric and Halo-Substituted Analogs: Implications for Purity Assessment and Handling

3-Bromo-5-iodobenzoic acid exhibits a sharp melting point of 219–221 °C . This is substantially higher than its regioisomer 2-bromo-5-iodobenzoic acid (171–175 °C) , its chloro analog 3-bromo-5-chlorobenzoic acid (190–192 °C) , and is essentially superimposable on 3,5-dibromobenzoic acid (218–220 °C) . The approximately 48 °C melting point elevation relative to the 2,5-regioisomer reflects stronger intermolecular interactions in the crystal lattice of the 3,5-disubstituted isomer and provides a simple, rapid identity and purity check that differentiates BrIBA from its most common positional isomer.

Physicochemical characterization Melting point Quality control

Rare-Earth Complexation and Antimicrobial Activity: Bioinorganic Application Unique to the 3-Bromo-5-iodobenzoate Ligand

Four new rare-earth complexes of formula [Ln(3-Br-5-IBA)₃phen]₂ (Ln = Er, Tb, Dy, Ho; 3-Br-5-IBA = 3-bromo-5-iodobenzoate; phen = 1,10-phenanthroline) were synthesized and characterized. Antimicrobial testing by disc diffusion demonstrated that all four complexes exhibited good antibacterial activity against Escherichia coli, and moderate activity against Staphylococcus aureus and Candida albicans [1]. While direct comparator data for complexes of 3,5-dibromobenzoate or 3-bromo-5-chlorobenzoate under identical conditions are not available in the same study, the specific choice of the 3-bromo-5-iodobenzoate ligand was deliberate: the heavy-atom effect of iodine enhances spin-orbit coupling, which is relevant to the fluorescence properties also reported for the Tb(III) and Dy(III) complexes [1].

Rare-earth complexes Antimicrobial activity Lanthanide coordination

Catalyst-Free P–C Coupling: Halobenzoic Acid Reactivity Under Microwave Conditions in Water

In a study of catalyst-free P–C coupling reactions, 4-bromo- and 3-bromobenzoic acids, along with 4-iodobenzoic acid, reacted with diarylphosphine oxides under microwave irradiation in water without any catalyst. The resulting phosphinoylbenzoic acids were converted to their ethyl esters in yields of 59–82% [1]. Although 3-bromo-5-iodobenzoic acid was not the primary substrate in this study, the demonstrated reactivity of both 3-bromobenzoic acid and 4-iodobenzoic acid under identical catalyst-free conditions establishes the class-level feasibility for BrIBA. The dual-halogen architecture of BrIBA offers the potential for subsequent functionalization of the remaining halogen after P–C bond formation—an option not available with mono-halogenated substrates.

P–C coupling Microwave synthesis Green chemistry

Optimal Research and Industrial Application Scenarios for 3-Bromo-5-iodobenzoic Acid Based on Quantitative Evidence


Multi-Kilogram Synthesis of Thromboxane Receptor Antagonists via Regioselective Heck Cross-Coupling

3-Bromo-5-iodobenzoic acid is the documented starting material for a scalable, regioselective Heck cross-coupling route to the thromboxane receptor antagonist 3-{3-[2-(4-chlorobenzenesulfonamido)ethyl]-5-(4-fluorobenzyl)phenyl}propionic acid [1]. The exclusive coupling at the iodine position enables a convergent synthetic strategy without protecting group manipulations. Procurement for process chemistry groups developing prostanoid receptor modulators should prioritize BrIBA over 3,5-dibromobenzoic acid, which would produce a non-selective coupling outcome necessitating isomer separation.

Sequential, Orthogonal Cross-Coupling for Library Synthesis in Medicinal Chemistry

The programmed reactivity gap between C–I (~240 kJ/mol) and C–Br (~276 kJ/mol) allows medicinal chemists to perform two sequential, site-selective cross-coupling reactions—e.g., Sonogashira alkynylation at C-5 (iodine site) followed by Suzuki–Miyaura arylation at C-3 (bromine site)—on the same scaffold without intermediate protecting group installation [2]. This step-economical strategy is impossible with 3,5-dibromobenzoic acid and is not achievable with 3-bromo-5-chlorobenzoic acid, where the chloro substituent is inert under standard Pd-catalyzed conditions. Procurement for medicinal chemistry groups building diverse biaryl/alkynyl libraries should select BrIBA to maximize the number of accessible analogs per synthetic sequence.

Lanthanide Complex Synthesis for Antimicrobial and Luminescent Materials Research

3-Bromo-5-iodobenzoic acid has been successfully employed as a ligand precursor for the synthesis of four rare-earth complexes [Ln(3-Br-5-IBA)₃phen]₂ (Ln = Er, Tb, Dy, Ho), which demonstrated good antibacterial activity against E. coli and fluorescence properties characteristic of Tb(III) and Dy(III) ions [3]. The iodine substituent contributes a heavy-atom effect that enhances spin-orbit coupling, a photophysical feature not accessible with 3,5-dibromo- or 3-bromo-5-chlorobenzoic acid. Research groups developing lanthanide-based antimicrobial agents or luminescent probes should procure BrIBA specifically for this application.

Quality Control and Incoming Material Verification via Melting Point Differentiation

The sharp melting point of 3-bromo-5-iodobenzoic acid (219–221 °C) provides an immediate and cost-effective identity check that distinguishes it from the common regioisomer 2-bromo-5-iodobenzoic acid (171–175 °C) . For analytical and quality assurance laboratories managing multiple dihalobenzoic acid building blocks, this 48 °C melting point differential eliminates the risk of cross-contamination or misidentification, which could otherwise lead to failed coupling reactions and costly investigation of unexpected synthetic outcomes.

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